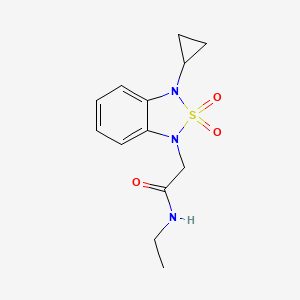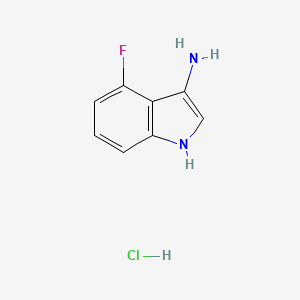![molecular formula C9H13BrO2 B2671522 2-Bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone CAS No. 2375259-39-3](/img/structure/B2671522.png)
2-Bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone is a chemical compound with the molecular formula C8H14O2 and CAS number 2305253-16-9. It is also known as {1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanol. The compound is a liquid with a molecular weight of 142.2 g/mol. It is used in various chemical processes and research .
Safety and Hazards
- MSDS : You can find the Material Safety Data Sheet (MSDS) for this compound here.
Scientific Research Applications
Brominated Flame Retardants (BFRs) in Environmental and Human Health Studies
Brominated compounds, including flame retardants like polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), have been extensively studied for their environmental persistence and potential health impacts. These compounds are used in various applications to inhibit the ignition and spread of fires in materials such as electronics, textiles, and furniture.
Environmental Exposure and Health Risks
- Exposure in Nursing Women : A study examined emerging brominated flame retardants (BFRs) in human maternal serum and breast milk, highlighting the detection of BFRs in humans and the need to understand their sources, routes of exposure, and potential health effects (Zhou et al., 2014).
- House Dust Concentrations : Research on BFRs in house dust in Germany aimed to quantify the amounts of BFRs, indicating exposure to PBDEs and HBCD via house dust and suggesting the recent application of "novel" BFRs (Fromme et al., 2014).
Occupational Exposure
- Aircraft Personnel : The use of BFRs in aircraft due to high fire safety demands leads to potential exposure among aircraft maintenance workers and personnel. A study found significantly higher concentrations of PBDEs in maintenance workers compared to pilots/cabin crew and control subjects, highlighting occupational exposure to BFRs (Strid et al., 2014).
Epigenetic Effects
- Global DNA Hypomethylation : Persistent organic pollutants (POPs), including brominated compounds, may influence epigenetic mechanisms affecting chromosomal stability and gene expression. A study with Greenlandic Inuit showed inverse relationships between DNA methylation levels and POP concentrations, suggesting that POP exposure could affect global DNA methylation (Rusiecki et al., 2008).
Future Directions
Properties
IUPAC Name |
2-bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c1-8-5-9(6-8,2-3-12-8)7(11)4-10/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFFCMDEFCAJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CCO2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2671439.png)
![1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2671442.png)
![ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2671443.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone](/img/structure/B2671444.png)

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one](/img/no-structure.png)


![N'-(2,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2671451.png)
![3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2671452.png)


![1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2671459.png)

